A Technical Guide to 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: A Core Synthetic Intermediate
A Technical Guide to 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: A Core Synthetic Intermediate
Abstract
This technical guide provides a comprehensive overview of 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a substituted glutaric anhydride derivative. While not an active pharmaceutical ingredient itself, this compound serves as a critical, high-value intermediate in the synthesis of complex heterocyclic molecules. Its primary documented application is in the development of novel oral anticoagulants, specifically as a key building block for analogues of Rivaroxaban, a direct Factor Xa inhibitor. This document details the compound's physicochemical properties, a robust synthesis protocol derived from patent literature, its mechanism of synthetic utility, and standard protocols for its analytical characterization. The guide is intended for medicinal chemists, process development scientists, and researchers in the field of drug discovery who require a practical understanding of this versatile synthetic precursor.
Part 1: Chemical Identity and Physicochemical Properties
4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, also known as 3-(4-chlorophenyl)glutaric anhydride, is a heterocyclic compound featuring a central dihydropyran-dione ring substituted with a 4-chlorophenyl group. The anhydride-like functionality of the pyran-dione ring is the source of its synthetic utility, providing a reactive site for nucleophilic ring-opening reactions, which is essential for constructing more complex molecular scaffolds.
| Property | Value | Source |
| IUPAC Name | 4-(4-chlorophenyl)oxan-2,6-dione | PubChem |
| Synonyms | 3-(4-chlorophenyl)glutaric anhydride | PubChem |
| CAS Number | 1263103-66-8 | PubChem |
| Molecular Formula | C₁₁H₉ClO₃ | PubChem |
| Molecular Weight | 224.64 g/mol | PubChem |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents like DCM, THF, DMSO | N/A |
Part 2: Synthesis and Reaction Mechanism
The synthesis of this intermediate is reliably achieved through a multi-step process starting from commercially available precursors. The most cited route involves the reaction of a malonic acid derivative with a substituted phenylacetic acid, followed by cyclization.
Experimental Protocol: Synthesis
This protocol is adapted from methodologies described in patent literature for the gram-scale synthesis of the title compound.
Materials:
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4-Chlorophenylacetic acid
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Diethyl malonate
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Piperidine (catalyst)
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Pyridine (solvent)
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Hydrochloric acid (HCl)
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Acetic anhydride
Procedure:
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Step 1: Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-chlorophenylacetic acid and 1.1 equivalents of diethyl malonate in pyridine.
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Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
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Heat the reaction mixture to reflux (approx. 115°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Step 2: Work-up and Hydrolysis: After completion, cool the mixture to room temperature and slowly pour it into a beaker containing ice and concentrated HCl to precipitate the dicarboxylic acid intermediate.
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Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
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Step 3: Cyclization/Anhydride Formation: Suspend the dried dicarboxylic acid intermediate in an excess of acetic anhydride (5-10 equivalents).
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Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as it converts to the anhydride.
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Step 4: Isolation: Cool the reaction mixture. The product, 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, will often crystallize directly from the acetic anhydride solution upon cooling.
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Filter the crystalline product, wash with a small amount of cold diethyl ether to remove residual acetic anhydride, and dry under vacuum to yield the final product.
Reaction Mechanism Overview
The synthesis proceeds via a Knoevenagel condensation to form a carbon-carbon bond, followed by hydrolysis of the ester groups and subsequent dehydration/cyclization to form the final anhydride product.
Caption: Fig. 1: High-level overview of the synthesis pathway.
Part 3: Application in Medicinal Chemistry
The primary value of 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione lies in its role as a scaffold for building more complex molecules. The anhydride ring is readily opened by nucleophiles, such as amines or hydrazines, to create a new amide bond while revealing a carboxylic acid group at the other end. This "masked" dicarboxylic acid functionality makes it a powerful tool for multi-step syntheses.
A key application is in the synthesis of novel Factor Xa inhibitors, which are a class of anticoagulants. Patent CN104387551A explicitly describes using this intermediate to create analogues of Rivaroxaban.
Workflow: Synthesis of a Rivaroxaban Analogue Core
In this workflow, the pyran-dione intermediate is reacted with a substituted hydrazine to form a key precursor of the target bioactive molecule.
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Ring Opening: 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione is dissolved in a suitable aprotic solvent (e.g., Dichloromethane).
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Nucleophilic Attack: A substituted hydrazine (e.g., a morpholinone-containing hydrazine) is added, often at reduced temperature, which attacks one of the carbonyl carbons of the anhydride.
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Amide Formation: The ring opens to form a linear structure containing both a newly formed hydrazide (amide) bond and a terminal carboxylic acid.
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Further Cyclization: This new intermediate is then typically cyclized in a subsequent step (not shown) to form the final heterocyclic core of the Rivaroxaban analogue.
Caption: Fig. 2: Use of the intermediate in drug analogue synthesis.
Part 4: Analytical Characterization Protocol
To ensure the identity, purity, and integrity of the synthesized intermediate, a standard battery of analytical techniques must be employed. This protocol establishes a self-validating system for quality control.
Objective: To confirm the structure and assess the purity of synthesized 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione.
Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
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Expected Signals: Look for multiplets in the aromatic region (approx. 7.2-7.4 ppm) corresponding to the chlorophenyl protons. Expect complex multiplets in the aliphatic region (approx. 2.8-3.8 ppm) for the three distinct protons on the pyran ring.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum from the same sample.
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Expected Signals: Look for two signals in the carbonyl region (approx. 165-175 ppm) for the anhydride carbons. Expect four distinct signals in the aromatic region and three signals in the aliphatic region.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
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Analyze using Electrospray Ionization (ESI) in both positive and negative modes.
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Expected Result: In positive mode, look for the [M+H]⁺ ion at m/z 225.03 and the [M+Na]⁺ ion at m/z 247.01. The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks) must be present.
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High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
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Detection: UV detector at 254 nm.
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Expected Result: A single major peak should be observed, and the purity should be calculated from the peak area percentage (typically >95% for use in subsequent steps).
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Part 5: Conclusion
4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione is a compound of significant interest not for its own bioactivity, but for its enabling role in the synthesis of high-value pharmaceutical targets. Its well-defined synthesis and predictable reactivity make it a reliable building block for creating complex molecular architectures, particularly in the field of anticoagulant drug discovery. The protocols and data presented in this guide provide a foundational resource for researchers aiming to leverage this versatile intermediate in their synthetic chemistry programs.
References
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PubChem. (n.d.). 4-(4-chlorophenyl)oxane-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]
- CN104387551A. (2015). Rivaroxaban intermediate, and preparation method and use thereof. Google Patents.
